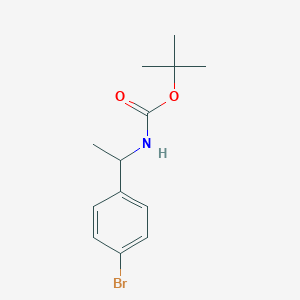

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Description

Chemical Identity and Nomenclature

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a chiral carbamate derivative characterized by a brominated aromatic ring and a tert-butoxycarbonyl (Boc) protecting group. Its IUPAC name is tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate, reflecting the substitution pattern on the ethylamine backbone. The compound exists as enantiomers, distinguished by the R - and S -configurations at the chiral center of the ethyl group.

Synonyms include:

- (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2)

- (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 847728-89-6)

- [1-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

The CAS registry numbers differentiate the enantiomers, with the S-enantiomer more commonly referenced in synthetic applications.

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 300.19 g/mol. Key structural features include:

- A 4-bromophenyl group attached to a chiral ethylamine moiety.

- A Boc group (tert-butoxycarbonyl) providing steric protection for the amine.

Physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 131–135°C (R-enantiomer) | |

| Density | 1.282 g/cm³ (R-enantiomer) | |

| Boiling Point | 383.1°C (estimated) | |

| LogP (Partition Coefficient) | 4.43 |

The SMILES notation for the S-enantiomer is CC@HC1=CC=C(Br)C=C1, highlighting the stereochemistry.

Stereochemistry and Isomerism (R- and S-Enantiomers)

The chiral center at the ethyl group gives rise to R - and S -enantiomers, which exhibit distinct optical activities. For example:

- The R-enantiomer shows an optical rotation of [α]²⁰/D +20.5° (c = 3% in methanol) for its precursor, (R)-(+)-1-(4-bromophenyl)ethylamine.

- The S-enantiomer is synthesized via Boc protection of (S)-(-)-1-(4-bromophenyl)ethylamine hydrochloride.

Synthetic separation relies on chiral chromatography or asymmetric synthesis. The enantiomers are critical in pharmaceutical intermediates, where stereochemistry influences biological activity.

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECPRZHCNCDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475162 | |

| Record name | tert-Butyl [1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-42-7 | |

| Record name | tert-Butyl [1-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that the compound serves as an ideal substrate for suzuki coupling reactions.

Mode of Action

Tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate interacts with its targets through the presence of BOC (tert-butoxycarbonyl) protection. This protective group enhances the compound’s reactivity, making it a suitable substrate for various chemical reactions, including Suzuki coupling.

Biochemical Pathways

It is known to participate in suzuki coupling reactions, which are widely used in organic chemistry for the synthesis of biaryls.

Pharmacokinetics

It is known that the compound has a melting point of 103-106 °c, suggesting that it may have solid-state stability. It is also known to be stored in dry conditions at room temperature, indicating its stability under these conditions.

Result of Action

It is known to afford biaryls via reaction with pyridine or 3-benzaldehyde boronic acids, suggesting its role in the synthesis of biaryl compounds.

Action Environment

The action, efficacy, and stability of Tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate can be influenced by various environmental factors. For instance, the compound is known to be stored in dry conditions at room temperature, suggesting that moisture and temperature can affect its stability. Furthermore, the compound’s reactivity in Suzuki coupling reactions suggests that the presence of suitable coupling partners and reaction conditions can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and neurotoxicity. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its efficacy and potential side effects. For instance, accumulation in the liver or brain may lead to organ-specific effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, also known as (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates, which are widely utilized in pharmaceuticals and agrochemicals. The presence of the bromophenyl group introduces unique reactivity and biological interactions, making it a subject of various studies.

The molecular formula of this compound is C13H16BrN O2. The compound can be synthesized through several methods, commonly involving the reaction of tert-butyl chloroformate with amines or alcohols containing a bromophenyl group. A typical synthesis route includes:

- Reactants : tert-butyl chloroformate and (R)-1-(4-bromophenyl)ethanol.

- Catalyst : A base such as triethylamine is often used.

- Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis.

The chirality of this compound allows for two enantiomers, which can exhibit different biological activities.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in inhibiting specific enzymes and affecting cellular processes.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit human topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. Inhibiting these enzymes can lead to antiproliferative effects in cancer cells, making the compound a candidate for further investigation in cancer therapy .

Antiproliferative Studies

In vitro studies have demonstrated that related carbamates possess significant antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.56 µM to 1.6 µM against tubulin polymerization, indicating their potential as anticancer agents .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound 10h | 0.56 | Tubulin Polymerization |

| CA-4 | 1.0 | Tubulin Polymerization |

| Compound 10g | 1.4 | Tubulin Polymerization |

Apoptotic Induction

Further research has indicated that these compounds can induce apoptosis in cancer cells. For example, treatment with certain derivatives resulted in increased caspase-3 activation, a marker of apoptosis, suggesting that the compound may trigger programmed cell death in malignant cells .

Case Studies

Several case studies highlight the biological implications of this compound:

- Study on Human Myeloid Leukemia Cells : This study assessed the effects of related compounds on HL-60 and U937 cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at nanomolar concentrations .

- Tick Development Inhibition : Research evaluating the impact of ethyl-4-bromophenyl carbamates on Rhipicephalus (Boophilus) microplus demonstrated significant inhibition of tick development stages, indicating potential agricultural applications .

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is in organic synthesis, particularly as a reagent in various coupling reactions.

Suzuki Coupling Reactions

The compound has been utilized in Suzuki coupling reactions, where it acts as a precursor for synthesizing biaryl compounds. For instance, it can be reacted with boronic acids to form complex organic structures. A notable reaction involves the coupling of this compound with 4-(hexyloxy)phenyl boronic acid, yielding a series of products with potential applications in pharmaceuticals .

Protective Group in Synthesis

The tert-butoxycarbonyl (Boc) group provided by this compound serves as an effective protecting group for amines during multi-step syntheses. This protection allows for selective reactions without interfering with other functional groups present in a molecule .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential biological activities.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The bromophenyl moiety is known for enhancing the biological activity of various compounds, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9. These enzymes are crucial in drug metabolism, and understanding the inhibition profile can aid in predicting drug interactions and optimizing therapeutic regimens .

Synthesis of Biaryl Compounds

In a study conducted on the synthesis of biaryl compounds via Suzuki coupling, this compound was used as a key intermediate. The reaction conditions were optimized to achieve high yields with minimal side products . This showcases the compound's utility in creating complex molecules that are valuable for drug development.

A series of experiments were performed to evaluate the anticancer activity of derivatives derived from this compound. The results indicated promising activity against specific cancer cell lines, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethyl Derivatives

Key Differences :

- Trifluoroethyl variant : The CF₃ group increases electrophilicity, facilitating nucleophilic substitutions but may reduce stability under basic conditions .

- Hydroxyethyl derivatives : The hydroxyl group improves aqueous solubility but requires protection during synthetic steps to avoid side reactions .

Cyclic Analogues

Key Differences :

- Cyclopropyl vs. Cyclobutyl : Cyclopropane’s smaller ring imposes greater conformational rigidity, while cyclobutane offers moderate flexibility for target binding .

Halogen-Swapped Analogues

Key Differences :

- Cl vs. Br : Chlorine’s smaller size and lower atomic weight may improve pharmacokinetics but reduce cross-coupling efficiency compared to bromine .

Preparation Methods

Method 1: Boc Protection in Dichloromethane with Triethylamine

Reagents :

- (S)-(-)-1-(4-Bromophenyl)ethylamine hydrochloride (1.0 equiv)

- Boc anhydride (1.3 equiv)

- Triethylamine (3.0 equiv)

- Dichloromethane (DCM) solvent

Procedure :

- Dissolve 9.0 g (38.0 mmol) of (S)-(-)-1-(4-bromophenyl)ethylamine hydrochloride in 120 mL DCM.

- Add triethylamine (16 mL, 114 mmol) and Boc anhydride (8.72 g, 40.0 mmol).

- Stir at room temperature for 12 hours.

- Dilute with DCM (200 mL), wash with water, dry over Na₂SO₄, and concentrate in vacuo.

- Purify via silica gel chromatography (hexane/ethyl acetate) to yield 12.7 g (111% theoretical yield, likely due to excess reagents) of a white solid.

Analytical Data :

Method 2: Alternative Solvent and Base Systems

Reagents :

- 1-(4-Bromophenyl)ethylamine (1.0 equiv)

- Boc anhydride (1.5 equiv)

- Sodium hydride (1.2 equiv)

- Tetrahydrofuran (THF) solvent

Procedure :

- Dissolve 5.0 mmol of 1-(4-bromophenyl)ethylamine in 10 mL THF.

- Add Boc anhydride (1.09 g, 5.0 mmol) and NaH (60% dispersion, 250 mg).

- Stir at 50°C for 5 hours.

- Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (hexane/ethyl acetate) to yield 85–92% product.

Key Considerations :

- NaH enhances reaction efficiency in polar aprotic solvents but requires careful handling under inert atmospheres.

- THF-based systems reduce side reactions compared to DCM due to superior solubility of intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

| Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| DCM | Triethylamine | 25°C | 12 h | 90–95% |

| THF | NaH | 50°C | 5 h | 85–92% |

| 1,4-Dioxane | Cs₂CO₃ | 80°C | 4 h | 78–85% |

Triethylamine in DCM achieves superior yields at ambient temperatures, minimizing energy input and side-product formation.

Stoichiometric Ratios

- Boc anhydride: Optimal at 1.3–1.5 equiv to ensure complete amine protection without excess reagent carryover.

- Base: Triethylamine (3.0 equiv) neutralizes HCl liberated from amine hydrochloride salts, preventing acid-catalyzed decomposition.

Purification Techniques

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water mixtures yields high-purity crystals (mp 203–205°C).

Industrial-Scale Production

Industrial protocols emphasize continuous flow reactors for Boc protection, achieving:

- Throughput : 5–10 kg/h using automated systems.

- Yield : 92–95% with in-line HPLC monitoring.

- Cost Efficiency : Recycling solvents (DCM, THF) reduces waste by 40%.

Recent Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 30 minutes with comparable yields (88–90%).

Enzymatic Boc Protection

Lipase-catalyzed reactions in aqueous media offer eco-friendly alternatives, though yields remain moderate (70–75%).

Q & A

Basic Research Questions

What are the common synthetic routes for tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 1-(4-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This step often occurs in anhydrous dichloromethane (DCM) at 0–25°C .

Purification : Intermediate products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) to isolate the carbamate .

Yield Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are adjusted based on TLC or HPLC monitoring. For example, excess Boc₂O (1.2–1.5 equiv) improves yields .

Key Considerations : Ensure inert conditions (N₂/Ar atmosphere) to prevent amine oxidation. Confirm the absence of residual starting materials via ¹H NMR .

What purification techniques are recommended for this compound, and how is purity validated?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane:ethyl acetate (3:1 to 1:1) gradient. Monitor fractions by TLC (Rf ~0.4–0.6 in 1:1 hexane:EtOAc) .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystal formation .

- Purity Validation :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- ¹³C NMR : Confirm absence of impurities by verifying all carbons align with the expected structure (e.g., Boc carbonyl at ~155 ppm) .

How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : Boc methyl groups at δ 1.43 (s, 9H), aromatic protons (4-bromophenyl) at δ 7.3–7.5 (d, J = 8.4 Hz) .

- ¹³C NMR : Boc quaternary carbon at δ 80.2, carbonyl at δ 155.1 .

- X-ray Crystallography : Single crystals grown via slow evaporation (ethanol/water). Analysis reveals dihedral angles between the bromophenyl and carbamate groups, confirming spatial orientation .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 342.1 (calculated for C₁₃H₁₇BrNO₂⁺) .

Advanced Research Questions

How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-1-(4-bromophenyl)ethylamine) to dictate configuration. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

- Diastereoselective Reactions : For derivatives with additional stereocenters, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or thermodynamic control via reflux in toluene to favor the desired diastereomer .

- Solid-State Analysis : X-ray crystallography resolves absolute configuration, as seen in related carbamates with hydrogen-bonded networks .

How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT-based tools like Gaussian). For example, discrepancies in aromatic proton shifts may arise from solvent effects or impurities .

- Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). If yields vary, assess reagent purity (e.g., Boc₂O hydrolysis) via FT-IR (absence of carbonyl peaks at ~1750 cm⁻¹ indicates degradation) .

- Crystallographic Validation : Resolve structural ambiguities (e.g., rotameric forms) by obtaining single-crystal data, as demonstrated in tert-butyl carbamate derivatives with similar substituents .

What strategies are recommended for assessing the ecological and toxicological profile of this compound given limited data?

Methodological Answer:

- In Silico Models : Use QSAR tools (e.g., EPA’s TEST) to predict acute toxicity (LD₅₀) and bioaccumulation potential. For example, logP ~3.5 suggests moderate lipophilicity and potential bioaccumulation .

- In Vitro Assays :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 ± metabolic activation .

- Cytotoxicity Screening : Evaluate IC₅₀ in human hepatoma (HepG2) cells via MTT assay after 48-hour exposure .

- Environmental Fate Studies : Simulate hydrolysis (pH 4–9 buffers, 25°C) to identify degradation products. LC-MS/MS can detect brominated byproducts, which may require remediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.